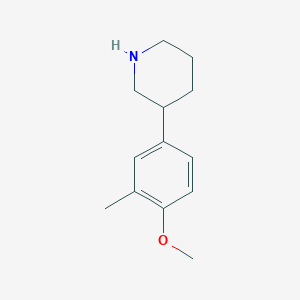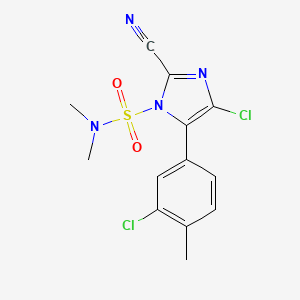
4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Vorbereitungsmethoden
The synthesis of 4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide typically involves multiple steps. One common method starts with methylacetophenone as a raw material. The process includes oxidation using selenium dioxide to prepare an intermediate, followed by chlorination and reduction using thionyl chloride. The final step involves reacting the intermediate with N,N-dimethyl sulfonamide chloride to obtain the target compound .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide include other chlorinated phenols and imidazole derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H12Cl2N4O2S |
|---|---|
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
4-chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethylimidazole-1-sulfonamide |
InChI |
InChI=1S/C13H12Cl2N4O2S/c1-8-4-5-9(6-10(8)14)12-13(15)17-11(7-16)19(12)22(20,21)18(2)3/h4-6H,1-3H3 |
InChI-Schlüssel |
DBRBNNYPRQIETM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate](/img/structure/B13444953.png)
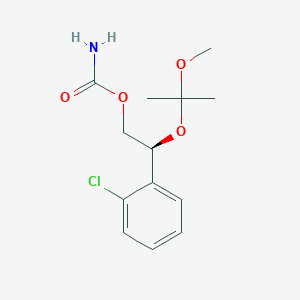
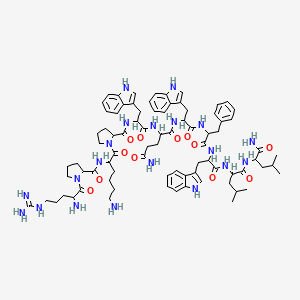
![3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13444963.png)
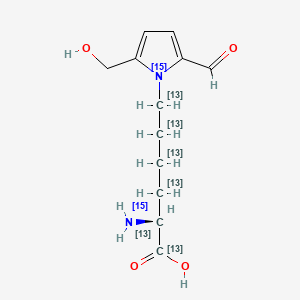
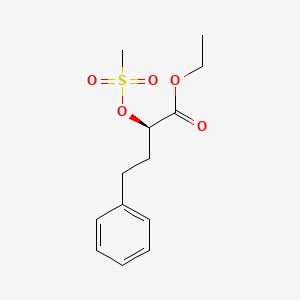
![sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate](/img/structure/B13444972.png)
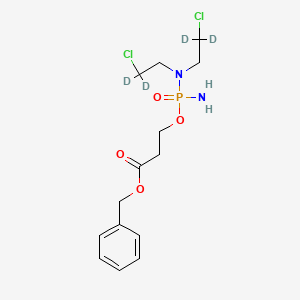
![pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-oxopropanoate](/img/structure/B13444981.png)
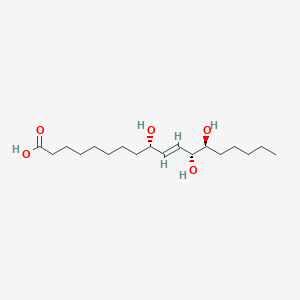
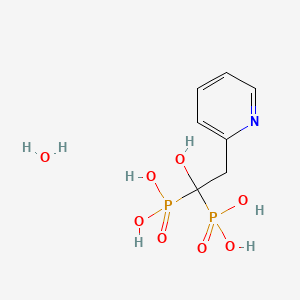
![2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1-(piperazin-1-yl)ethanone](/img/structure/B13445006.png)
